(4-Chloro-2-nitrophenoxy)acetic acid

Description

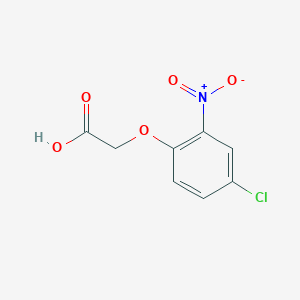

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2-nitrophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO5/c9-5-1-2-7(15-4-8(11)12)6(3-5)10(13)14/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCUJLCLZHPKMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Chloro 2 Nitrophenoxy Acetic Acid and Its Analogues

Classical Synthetic Routes to (4-Chloro-2-nitrophenoxy)acetic acid

The traditional synthesis of this compound and its analogues typically involves a multi-step process that begins with the appropriate precursors. Key reactions in this classical approach include esterification and neutralization.

Esterification Reactions in the Synthesis of this compound Precursors

Esterification is a fundamental reaction in the synthesis of precursors for this compound. This process generally involves the reaction of a carboxylic acid with an alcohol to form an ester. In the context of phenoxyacetic acid synthesis, this can involve the esterification of phenoxyacetic acid itself or its precursors. jocpr.com

Various catalysts can be employed to facilitate these reactions, including mineral acids, as well as solid catalysts like montmorillonite (B579905) nanoclays. jocpr.comnih.gov The use of such catalysts can enhance reaction rates and yields. For instance, the esterification of phenylacetic acid with p-cresol (B1678582) using metal cation-exchanged montmorillonite nanoclay catalysts has been studied, demonstrating the potential for solid acid catalysts in these transformations. nih.gov The choice of catalyst and reaction conditions, such as temperature and solvent, can significantly influence the efficiency of the esterification process. A variety of reagents have been developed for esterification, including phosphonitrilic chloride (PNT) in combination with N-methyl morpholine (B109124) (NMM), which has proven effective for coupling phenoxyacetic acid with phenols under mild conditions to produce phenoxyacetic acid esters in good yields. jocpr.comjocpr.com

Neutralization Steps in Final Compound Preparation

Neutralization is a critical step in the final preparation of phenoxyacetic acids. Following the initial reaction to form the phenoxyacetate (B1228835) salt, an acidification step is required to yield the final carboxylic acid product. Typically, after the reaction of a phenolate (B1203915) with a chloroacetate (B1199739), the resulting sodium phenoxyacetate is treated with a strong mineral acid, such as hydrochloric acid (HCl), to protonate the carboxylate group. wikipedia.orggoogle.com This process precipitates the phenoxyacetic acid, which can then be isolated through filtration and purified, often by recrystallization from a suitable solvent like ethanol. jocpr.com The pH of the solution is carefully adjusted to ensure complete precipitation of the desired acid. google.com

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. ijpsjournal.com

Electro-organic Synthetic Pathways Relevant to Nitroaromatic Precursors

Electro-organic synthesis has emerged as a powerful and green alternative for the synthesis of various organic compounds, including nitroaromatics. rsc.orgnih.gov This technique utilizes electricity to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. nih.gov For the synthesis of nitroaromatic compounds, electrochemical methods can be employed for nitration or for the transformation of nitro groups. rsc.orgacs.org For instance, the electrochemical reduction of nitroarenes can lead to the formation of anilines or hydroxylamines, which are valuable intermediates in organic synthesis. acs.org The electrochemical oxidation of σ-complexes has been used to prepare alkyl nitroaromatic compounds. acs.org These methods offer a high degree of control over the reaction and can often be performed under mild conditions. acs.org

| Electrochemical Method | Precursor/Reactant | Product | Key Features |

| Anodic Nitration | Arenes, Phenols | Nitroaromatic compounds | Uses nitrite (B80452) as a nitro source, avoids strong acids. nih.gov |

| Cathodic Reduction | Nitroarenes | Anilines, Hydroxylamines | Controlled reduction to valuable intermediates. acs.org |

| Anodic Oxidation | Nitroaromatic σ-complexes | Alkyl nitroaromatic compounds | Enables nucleophilic aromatic substitution. acs.org |

Catalytic Methodologies in Phenoxyacetic Acid Derivatization

Catalysis plays a crucial role in the development of efficient and selective methods for the derivatization of phenoxyacetic acids. Palladium-catalyzed C-H activation has been successfully applied to the ortho- and meta-olefination of phenol (B47542) derivatives, including α-phenoxyacetic acids. nih.gov These methods allow for the direct functionalization of the aromatic ring, providing access to a wide range of substituted phenoxyacetic acid derivatives. nih.gov The use of specific ligands and directing groups can control the regioselectivity of the reaction. nih.gov Furthermore, biocatalysis, using enzymes like lipases, offers a green and highly selective approach for the synthesis of amides from carboxylic acids, which could be applied to phenoxyacetic acid derivatives. conicet.gov.ar

Precursor Chemistry and Intermediate Transformations Relevant to this compound Synthesis

The synthesis of this compound relies on the availability of key precursors and the efficient transformation of intermediates. The primary precursor is typically 4-chloro-2-nitrophenol (B165678). This compound can be prepared through the nitration of 4-chlorophenol. The synthesis of substituted phenoxyacetic acids generally involves the reaction of a substituted phenol with chloroacetic acid or its salt. wikipedia.orgontosight.ai

A common synthetic route involves the reaction of the sodium salt of 4-chloro-2-nitrophenol (sodium 4-chloro-2-nitrophenolate) with sodium chloroacetate in a suitable solvent. wikipedia.org This nucleophilic substitution reaction forms the sodium salt of this compound, which is then acidified to yield the final product. The purity and yield of the final product are highly dependent on the reaction conditions and the purity of the starting materials.

Intermediate transformations can also involve the modification of the substituents on the aromatic ring. For example, a precursor without the nitro group could be synthesized first, followed by a nitration step. However, nitration of phenoxyacetic acid itself can be challenging due to the potential for side reactions. Therefore, the synthesis usually proceeds from the pre-functionalized 4-chloro-2-nitrophenol.

Chemical Reactivity and Derivatization of 4 Chloro 2 Nitrophenoxy Acetic Acid

Exploration of Carboxylic Acid Functionality Reactions of (4-Chloro-2-nitrophenoxy)acetic acid

The carboxylic acid group (-COOH) is a primary site for chemical reactions in this compound, enabling the formation of various functional derivatives. libretexts.orgmsu.edu

Formation of Esters and Amides from this compound

Esterification: The carboxylic acid functionality can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org This reaction is reversible, and the yield of the ester can be maximized by removing water as it is formed. libretexts.org Another method involves the use of diazomethane (B1218177) to prepare methyl esters. libretexts.orgmsu.edu For more sterically hindered alcohols, surfactant-combined catalysts like dodecylbenzene (B1670861) sulfonic acid (DBSA) can facilitate solvent-free esterification at room temperature.

Amide Formation: Amides can be synthesized from this compound by reacting it with an amine. Direct reaction is often difficult due to the poor leaving group nature of the hydroxyl group. libretexts.org Therefore, activating agents are typically employed. One common method is to first convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). libretexts.orgyoutube.com The resulting acyl chloride readily reacts with an amine to form the corresponding amide. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct condensation of the carboxylic acid with an amine. libretexts.org More recent methods utilize in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618) to activate the carboxylic acid for amidation. researchgate.netacs.org

Interactive Table: Common Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, Coupling Agent | Amide |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride |

Reactions Involving the Aromatic Nitro Group of this compound

The nitro group (-NO₂) on the aromatic ring is another key functional group that can undergo various transformations, most notably reduction.

Reduction Pathways of the Nitro Moiety

The reduction of the nitro group can lead to several different products depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Anilines: This is a common and industrially significant transformation. wikipedia.org A wide array of reagents can effect this conversion, including:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas is a highly effective method. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com Raney nickel is often preferred when trying to avoid dehalogenation of the aromatic ring. commonorganicchemistry.com

Metals in Acidic Media: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid are frequently used. masterorganicchemistry.comgoogle.com

Other Reagents: Tin(II) chloride (SnCl₂) provides a mild method for this reduction. commonorganicchemistry.comscispace.com Sodium hydrosulfite and sodium sulfide (B99878) are also viable options. wikipedia.org

Reduction to Hydroxylamines: Under specific conditions, the nitro group can be partially reduced to a hydroxylamine. This can be achieved using reagents like zinc dust in aqueous ammonium (B1175870) chloride or through electrolytic reduction. wikipedia.org

Reduction to Azo Compounds: The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) on aromatic nitro compounds tends to produce azo compounds rather than anilines. masterorganicchemistry.comcommonorganicchemistry.com Treatment with zinc metal can also lead to the formation of N,N'-diarylhydrazines, which can be further oxidized to azo compounds. wikipedia.org

Interactive Table: Products of Nitro Group Reduction

| Product | Common Reducing Agents |

|---|---|

| Aniline | H₂/Pd/C, Fe/HCl, SnCl₂ |

| Hydroxylamine | Zn/NH₄Cl |

| Azo Compound | LiAlH₄ |

Halogen Chemistry and Substitutions on the Chlorinated Aromatic Ring

The chlorine atom on the aromatic ring of this compound is generally unreactive towards nucleophilic aromatic substitution. The presence of the electron-withdrawing nitro group ortho and para to the chlorine atom would typically activate it towards such reactions. However, the phenoxyacetic acid side chain is also electron-withdrawing, which may complicate the reactivity. The relative reactivity of halogens in nucleophilic aromatic substitution generally follows the trend F > Cl > Br > I. Conversely, in cross-coupling reactions like the Suzuki coupling, the reactivity order is I > Br > Cl. researchgate.net

Synthesis and Characterization of Novel this compound Derivatives

The chemical functionalities of this compound serve as handles for the synthesis of a wide array of novel derivatives. For instance, the carboxylic acid group can be reacted with various amines or alcohols to create libraries of amides and esters. nih.gov The nitro group can be reduced to an amine, which can then be further functionalized through reactions like acylation or diazotization followed by Sandmeyer reactions. google.com These synthetic strategies allow for the systematic modification of the parent molecule to explore its chemical space and potential applications.

The characterization of these new derivatives relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the molecular structure. Mass spectrometry (MS) provides information on the molecular weight and fragmentation patterns. Infrared (IR) spectroscopy helps to identify the presence of key functional groups. For crystalline derivatives, X-ray crystallography can provide definitive information about the three-dimensional structure.

Structure-Activity Relationship (SAR) Considerations for this compound Analogues

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a molecule affect its biological activity. For analogues of this compound, several structural features can be systematically varied to probe their impact on activity.

Carboxylic Acid Moiety: The acidic nature of the carboxylic acid group can be important for binding to biological targets. Converting it to esters or amides can alter properties like solubility, polarity, and hydrogen bonding capacity, which in turn can influence biological activity. acs.org

Aromatic Ring Substituents: The nature, position, and number of substituents on the aromatic ring are critical. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of the chloro and nitro groups, as well as any newly introduced substituents, can significantly impact the molecule's interaction with a target. mdpi.com

Linker: The ether linkage and the methylene (B1212753) group of the "phenoxyacetic acid" core provide a certain degree of conformational flexibility. Altering the length or nature of this linker can affect the spatial orientation of the key functional groups and thereby influence biological activity.

By synthesizing and testing a series of structurally related analogues, researchers can build a comprehensive SAR profile, which can guide the design of more potent and selective molecules for specific applications. amanote.comresearchgate.net

Mechanistic Investigations of 4 Chloro 2 Nitrophenoxy Acetic Acid in Agro Biological Systems

Elucidation of Molecular Mechanisms in Plant Growth Regulation by (4-Chloro-2-nitrophenoxy)acetic acid

Phenoxyacetic acids are recognized as synthetic auxins because they mimic the action of the primary native plant auxin, Indole-3-acetic acid (IAA). wikipedia.orgwikipedia.org The herbicidal and plant growth regulatory effects of these compounds stem from their ability to bind to auxin receptors and trigger auxin-mediated signaling pathways. Unlike natural auxins, which are tightly regulated by metabolic processes within the plant, synthetic auxins like this compound persist for longer periods, leading to sustained and ultimately lethal stimulation of these pathways in susceptible species. curresweb.com

The central hypothesis for the action of this compound is its interaction with the core auxin perception machinery. This system involves the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) family of F-box proteins , which are components of the SCFTIR1/AFB E3 ubiquitin ligase complex. researchgate.netscielo.br In the absence of auxin, transcriptional repressors known as Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. wikipedia.org

Upon introduction into the cell, synthetic auxins are hypothesized to function as a "molecular glue," facilitating the binding of Aux/IAA repressors to the TIR1/AFB receptor. wikipedia.orgnih.gov This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the repressor frees the ARF transcription factors to activate the expression of a multitude of genes responsible for growth and development. researchgate.netscielo.br It is highly probable that this compound initiates its biological activity through this receptor-binding mechanism. The specific chloro and nitro substitutions on the phenyl ring are expected to modulate its binding affinity for different TIR1/AFB receptor isoforms, influencing its potency and selectivity. nih.govresearchgate.net

| Mechanistic Step | Description | Key Macromolecules Involved | Probable Role of this compound |

| Perception | Binding of the auxin molecule to its nuclear co-receptor complex. | TIR1/AFB F-box proteins, Aux/IAA repressor proteins. | Acts as a ligand, binding to the TIR1/AFB pocket. |

| Complex Formation | The auxin molecule stabilizes the interaction between the receptor and the repressor. | SCFTIR1/AFB complex, Aux/IAA proteins. | Functions as "molecular glue" to form the TIR1/AFB-Auxin-Aux/IAA complex. |

| Ubiquitination | The SCF E3 ligase complex tags the bound Aux/IAA repressor with ubiquitin molecules. | E1, E2, and SCFTIR1/AFB E3 ligase enzymes. | Triggers the ubiquitination process by enabling receptor-repressor binding. |

| Degradation | The ubiquitinated Aux/IAA repressor is recognized and degraded by the 26S proteasome. | 26S Proteasome. | Leads to the removal of the transcriptional repressor. |

| Gene Activation | Auxin Response Factors (ARFs) are released, allowing them to bind to promoter regions and activate transcription. | Auxin Response Factors (ARFs), RNA Polymerase. | Causes de-repression of ARFs, leading to uncontrolled gene expression. |

At low concentrations, synthetic auxins can promote normal physiological responses, such as cell division and elongation. brainkart.comlibretexts.org However, at herbicidal concentrations, this compound is expected to induce a cascade of uncontrolled and detrimental cellular and physiological effects, particularly in susceptible broadleaf (dicot) plants.

Cellular Responses:

Uncontrolled Cell Elongation and Division: The persistent activation of auxin signaling pathways leads to abnormal cell growth. This includes rapid, unsustainable cell elongation due to the stimulation of wall-loosening factors like expansins, and unregulated cell division. wikipedia.orglibretexts.org

Disrupted Differentiation: The hormonal imbalance interferes with normal tissue and organ development, leading to malformed leaves, stems, and vascular tissues. ucanr.edupurdue.edu

Physiological Responses:

Epinasty: One of the most characteristic symptoms is the twisting, bending, and curling of stems and petioles. This is caused by uneven cell elongation on different sides of the growing tissue. ucanr.edupurdue.edu

Abnormal Growth: Plants exhibit formative effects such as stem swelling, gall formation, and the development of adventitious roots on stems. purdue.edu

Senescence and Death: The sustained metabolic disruption and hormonal imbalance, particularly the overproduction of ethylene (B1197577) and abscisic acid, trigger premature senescence, leading to tissue death and ultimately the death of the plant. curresweb.comnih.gov

Mode of Action as a Herbicide

The herbicidal mode of action of this compound is not based on the inhibition of a specific metabolic enzyme but rather on the catastrophic disruption of normal, auxin-regulated growth processes. ucanr.edu By providing a supra-optimal and persistent auxin signal, the compound overwhelms the plant's homeostatic mechanisms, leading to a fatal misregulation of growth. curresweb.com

While the primary action is overstimulation, the downstream consequences lead to the effective inhibition of normal plant function and severe phytotoxicity. The primary pathway to plant death involves a complex interplay of hormonal cross-talk and oxidative stress.

Hormonal Imbalance: A crucial phytotoxic effect of auxinic herbicides is the induced synthesis of other plant hormones. The over-stimulation of auxin pathways triggers a massive increase in the production of ethylene and abscisic acid (ABA). scielo.brnih.gov Ethylene is a key hormone in promoting senescence and abscission, while ABA is involved in stress responses and growth inhibition. This combined hormonal cascade accelerates tissue decay.

Oxidative Stress: The intense metabolic activity and hormonal disruption lead to the significant overproduction of Reactive Oxygen Species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. nih.gov This overwhelms the plant's antioxidant defense systems, causing widespread oxidative damage to cellular components.

Phytotoxic Symptoms: The resulting phytotoxicity is visually manifested as epinasty, chlorosis (yellowing due to chlorophyll (B73375) degradation), and eventual necrosis (browning and tissue death). ucanr.edumdpi.com The damage begins in meristematic regions where growth is active and spreads throughout the plant. purdue.edu

The primary molecular target of this compound is not an enzyme in the traditional sense, but the auxin co-receptor complex itself (SCFTIR1/AFB). researchgate.netscielo.br The compound acts as an agonist, causing the receptor system to become uncontrollably active.

While there is no primary inhibitory enzyme target, the application of synthetic auxins is known to induce the expression of certain enzymes as part of the plant's response. These include:

GH3 (Gretchen Hagen 3) enzymes: These enzymes are involved in conjugating amino acids to IAA to inactivate it. Their expression is strongly induced by synthetic auxins as the plant attempts to regulate the excessive hormone signal. cambridge.org

Glutathione S-transferases (GSTs): These enzymes are part of the plant's detoxification system and are often upregulated in response to herbicide stress. nih.gov

However, the induction of these enzymes is a secondary response and is insufficient to overcome the toxicity of the herbicide in susceptible species. The herbicidal action is fundamentally due to the over-activation of the signaling pathway, not the inhibition of a metabolic one.

Interactions with Biological Macromolecules: A Research Perspective

The central interaction of this compound is its binding to the TIR1/AFB family of proteins. This interaction is a key area of research for understanding herbicide selectivity and developing new compounds. The TIR1/AFB protein contains a specific binding pocket that accommodates the auxin molecule. The binding is non-covalent and serves to create a new surface on the receptor that has a high affinity for the degron sequence of the Aux/IAA repressor proteins. researchgate.netnih.gov

Future research perspectives in this area include:

Structural Biology: Elucidating the crystal structure of this compound bound to various TIR1/AFB isoforms from different plant species (both susceptible and resistant) could reveal the precise molecular interactions responsible for its activity and selectivity.

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the phenoxyacetic acid structure, such as the position and nature of the halogen and nitro groups, affect binding affinity to the receptor complex. semanticscholar.org This knowledge can guide the design of novel herbicides with improved efficacy or different weed control spectrums.

Receptor Selectivity: Different plant species possess multiple TIR1/AFB isoforms. Research has shown that various synthetic auxins exhibit preferential binding to specific isoforms. nih.govresearchgate.net Understanding how this compound interacts with this diverse array of receptors could explain why some species are more susceptible than others and is crucial for predicting and managing herbicide resistance.

Environmental Fate and Degradation Pathways of 4 Chloro 2 Nitrophenoxy Acetic Acid

Abiotic Transformation Processes of (4-Chloro-2-nitrophenoxy)acetic acid

Abiotic degradation mechanisms, including photolysis and hydrolysis, are significant in the transformation of phenoxyacetic acids in the environment. These processes are influenced by environmental conditions such as sunlight intensity and pH.

Advanced oxidation processes, which involve the generation of highly reactive hydroxyl radicals, can also contribute to the degradation of chlorophenoxyacetic acids in water.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of phenoxyacetic acids to hydrolysis is pH-dependent. Generally, these compounds are stable under acidic and neutral conditions. For example, 4-chlorophenoxyacetic acid is reported to be stable to hydrolysis at pH 5, 7, and 9, with a half-life of over 30 days. nih.gov However, under alkaline conditions, the rate of hydrolysis can increase. nih.gov The hydrolysis of phenoxyacetic acids results in the cleavage of the ether linkage, yielding a chlorophenol and glycolic acid. researchgate.net For this compound, the expected hydrolysis products would be 4-chloro-2-nitrophenol (B165678) and glycolic acid.

Table 1: General Abiotic Degradation Characteristics of Related Phenoxyacetic Acids

| Compound | Process | Conditions | Findings |

|---|---|---|---|

| 4-Chlorophenoxyacetic acid | Photolysis | Natural Sunlight | 30% degradation in 24 hours. nih.gov |

| 4-Chlorophenoxyacetic acid | Hydrolysis | pH 5, 7, 9 | Stable (half-life > 30 days). nih.gov |

| 2,4-Dichlorophenoxyacetic acid | Hydrolysis | Aqueous solution | Products are 2,4-dichlorophenol (B122985) and glycolic acid. researchgate.net |

Biotic Degradation in Environmental Compartments

Biotic degradation, primarily by microorganisms, is a crucial pathway for the complete mineralization of phenoxyacetic acid herbicides in soil and water. The rate and extent of biodegradation are influenced by the microbial community present and various environmental factors.

The microbial degradation of phenoxyacetic acids is a well-documented process. nih.gov Bacteria capable of utilizing these compounds as a sole source of carbon and energy have been isolated from contaminated soils. nih.govnih.gov The degradation pathways typically initiate with the cleavage of the ether bond, a step often catalyzed by specific enzymes. For many phenoxyacetic acids, such as 2,4-D and MCPA, the tfdA gene, which encodes a 2,4-dichlorophenoxyacetic acid/α-ketoglutarate dioxygenase, plays a key role in this initial cleavage. researchgate.net

While specific metabolic pathways for this compound are not detailed in the available literature, the degradation of the related compound 4-chloro-2-nitrophenol has been studied. Bacterial strains have been shown to transform 4-chloro-2-nitrophenol into various metabolites, including 4-chloro-2-aminophenol and 5-chloro-2-methylbenzoxazole. nih.gov It is plausible that the microbial degradation of this compound would first involve the cleavage of the acetic acid side chain to form 4-chloro-2-nitrophenol, which would then be further metabolized.

The mineralization rates of different phenoxy acids can vary, with studies showing the degradation rates to be in the order of 2,4-D > MCPA > MCPP. nih.gov

The enzymatic breakdown of phenoxyacetic acids has been a subject of considerable research. The initial and rate-limiting step is the cleavage of the ether linkage, which is catalyzed by mono- or dioxygenases. frontiersin.org In the degradation of 2,4-D and MCPA, the TfdA enzyme is a well-characterized α-ketoglutarate-dependent dioxygenase that catalyzes this reaction. researchgate.net

Following the initial cleavage, the resulting chlorophenols are further degraded. This typically involves hydroxylation of the aromatic ring to form catechols, which are then subject to ring cleavage by dioxygenases. For example, the degradation of MCPA can lead to the formation of 4-chloro-2-methylphenol, which is then converted to 5-chloro-3-methylcatechol. prakritimitrango.com The subsequent metabolism of these catechols proceeds via either the ortho or meta cleavage pathways, eventually leading to intermediates of central metabolic pathways like the tricarboxylic acid cycle. researchgate.net

While the specific enzymes involved in the degradation of this compound have not been identified, it is highly probable that a similar enzymatic cascade involving ether-cleaving enzymes, hydroxylases, and ring-cleavage dioxygenases is responsible for its biotransformation.

The rate of biodegradation of phenoxyacetic acids in the environment is significantly influenced by several factors:

pH: Microbial degradation of these compounds generally occurs optimally at neutral to slightly alkaline pH (pH 7-8). Acidic conditions can significantly reduce the rate of degradation. prakritimitrango.com

Temperature: The optimal temperature for the microbial degradation of phenoxyacetic acids is typically in the range of 30°C to 40°C. Extreme temperatures can negatively impact microbial activity and thus slow down the degradation process. prakritimitrango.com

Microbial Adaptation: The presence of a microbial population already adapted to degrading phenoxyacetic acids can lead to a much faster rate of degradation. In environments not previously exposed to these compounds, a lag phase may be observed before degradation begins, during which the microbial community adapts. nih.gov

Oxygen Availability: The initial steps in the degradation of many phenoxyacetic acids are oxidative and require the presence of oxygen. Therefore, anaerobic conditions can significantly inhibit their degradation. frontiersin.org

Nutrient Availability: The presence of other nutrients can influence the rate of biodegradation. In some cases, the presence of an additional carbon source can enhance the degradation of the target compound. nih.gov

Table 2: Influence of Environmental Factors on the Biodegradation of Related Phenoxyacetic Acids

| Factor | Optimal Range/Condition | Effect on Degradation |

|---|---|---|

| pH | Neutral to slightly alkaline (7-8) | Reduced growth and degradation at acidic pH. prakritimitrango.com |

| Temperature | 30°C - 40°C | Highest bacterial activity and degradation. prakritimitrango.com |

| Microbial Population | Adapted microbial communities | Faster degradation rates, shorter or no lag phase. nih.gov |

| Oxygen | Aerobic conditions | Essential for initial oxidative degradation steps. frontiersin.org |

Soil Persistence and Leaching Potential: An Academic Assessment

There is a notable absence of empirical data regarding the soil persistence of this compound. Key metrics used to assess the environmental persistence of compounds in soil, such as the soil half-life (DT50), have not been documented in the reviewed literature for this specific chemical. The rate of degradation in soil is influenced by a multitude of factors including soil type, organic matter content, pH, temperature, and the composition of the microbial community. Without dedicated studies, any estimation of its persistence would be purely speculative.

Similarly, the leaching potential of this compound cannot be definitively determined due to the lack of experimental data on its soil sorption characteristics. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a critical parameter for predicting the mobility of a chemical in soil. A low Koc value generally indicates a higher potential for leaching into groundwater, while a high Koc suggests stronger binding to soil particles and lower mobility. However, no experimentally determined Koc value for this compound has been reported in the scientific literature. Predictive models based on chemical structure could offer a theoretical estimation, but these have not been published for this compound.

Data on Soil Persistence and Leaching Potential of this compound

| Parameter | Value | Source |

|---|---|---|

| Soil Half-life (DT50) | Data not available | N/A |

Bioaccumulation and Biotransformation Research in Non-Target Organisms

The potential for this compound to bioaccumulate in non-target organisms is another area where specific research is lacking. Bioaccumulation refers to the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. The bioconcentration factor (BCF), which measures the extent of chemical partitioning between an aquatic organism and the water at steady state, is a key indicator of bioaccumulation potential. There are no published studies that have determined the BCF for this compound in any non-target organism. Without such data, a quantitative assessment of its bioaccumulation risk is not possible.

Furthermore, the biotransformation pathways of this compound in non-target organisms have not been elucidated. Biotransformation is the process by which living organisms modify chemical compounds, which can lead to either detoxification or, in some cases, the formation of more toxic metabolites. Research into the metabolic fate of this compound in various species is necessary to understand its potential for causing harm in the environment. Studies on related compounds suggest that degradation might involve processes such as hydroxylation, decarboxylation, or cleavage of the ether bond, but these pathways have not been confirmed for this compound.

Data on Bioaccumulation of this compound

| Parameter | Value | Species | Source |

|---|

Analytical and Spectroscopic Characterization Methodologies for 4 Chloro 2 Nitrophenoxy Acetic Acid

Chromatographic Techniques for Separation and Quantification of (4-Chloro-2-nitrophenoxy)acetic acid

Chromatographic methods are paramount for the separation of this compound from complex mixtures and for its precise quantification. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, are the cornerstones of its analytical determination.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of this compound, a derivatization step is typically required to convert it into a more volatile and thermally stable form suitable for GC analysis. scispace.comcolostate.edu This process enhances chromatographic peak shape and improves sensitivity. researchgate.net

Derivatization: The most common derivatization strategy for acidic compounds like this compound is esterification. colostate.edu This involves converting the carboxylic acid group into an ester, typically a methyl ester, using reagents such as diazomethane (B1218177), boron trifluoride in methanol (B129727) (BF3/Methanol), or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). colostate.edugcms.cz The resulting ester is significantly more volatile and amenable to GC separation.

GC-MS Analysis: The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A nonpolar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is commonly employed. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) information, enabling confident identification and quantification.

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Typical Setting |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-400 m/z |

| Derivatizing Agent | BF3/Methanol |

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become the method of choice for the analysis of polar and non-volatile compounds like this compound in various matrices. nih.govnih.gov A significant advantage of LC-MS is that it often does not require derivatization, thus simplifying sample preparation and reducing the potential for analytical errors. nih.gov

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used for the separation. A C18 column is the most common stationary phase, and the mobile phase usually consists of a mixture of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most frequently used ionization technique for this class of compounds, typically operated in the negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. nih.gov For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is employed. In this mode, the precursor ion ([M-H]⁻) is selected and fragmented to produce characteristic product ions, which are then monitored. This technique, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and allows for very low detection limits. researchgate.net

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Setting |

| LC Column | C18, 100 mm x 2.1 mm ID, 2.6 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 10% B to 90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MS/MS Transition (Precursor > Product) | Specific m/z transitions would be determined experimentally |

Spectroscopic Identification and Structural Elucidation of this compound

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound. Nuclear magnetic resonance, infrared, and ultraviolet-visible spectroscopy each provide unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons and the methylene (B1212753) protons of the acetic acid side chain. The splitting patterns of the aromatic protons can help confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. actachemicamalaysia.com Signals for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid group would be observed at characteristic chemical shifts. thieme-connect.de

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the connectivity between protons and carbons, providing unequivocal structural assignment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretch of the ether linkage, the N-O stretches of the nitro group, and the C-Cl stretch. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the aromatic ring and the nitro group, which are chromophores, will result in characteristic absorption bands in the UV-Vis spectrum. This technique is often used for quantitative analysis, particularly in simpler matrices. researchgate.net

Table 3: Expected Spectroscopic Features for this compound

| Technique | Expected Features |

| ¹H NMR | Signals for aromatic protons and methylene protons. |

| ¹³C NMR | Signals for aromatic carbons, methylene carbon, and carbonyl carbon. |

| IR Spectroscopy | Characteristic bands for O-H, C=O, C-O, N-O, and C-Cl functional groups. |

| UV-Vis Spectroscopy | Absorption maxima due to electronic transitions in the aromatic ring and nitro group. |

Advanced Analytical Techniques for Trace Analysis in Complex Matrices

The detection of this compound at trace levels in complex environmental and biological samples requires advanced analytical techniques that offer high sensitivity and selectivity.

Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that can be used to extract and preconcentrate analytes from a sample matrix. researchgate.net In the context of GC-MS analysis, headspace or direct immersion SPME can be employed to isolate the derivatized form of this compound, thereby improving detection limits.

High-Resolution Mass Spectrometry (HRMS): The coupling of liquid or gas chromatography with high-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. lcms.cz This capability allows for the determination of the elemental composition of the analyte and its fragments, which greatly enhances the confidence in its identification, especially in complex samples where isobaric interferences may be present.

Direct Analysis in Real Time (DART): DART is an ambient ionization technique that allows for the rapid analysis of samples with minimal or no preparation. lcms.cz When coupled with HRMS, DART can be a powerful tool for high-throughput screening of this compound in various sample types. lcms.cz

These advanced techniques, often used in combination, provide the necessary analytical power to detect and quantify this compound at very low concentrations, which is essential for assessing its environmental fate and potential impact.

Computational Chemistry and Modeling Studies of 4 Chloro 2 Nitrophenoxy Acetic Acid

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in computational chemistry for determining the three-dimensional structure and electronic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict molecular geometries, vibrational frequencies, and electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For instance, studies on analogous substituted phenoxyacetic acids reveal how substituents like chlorine and nitro groups influence the molecule's properties. The chlorine atom, being an electron-withdrawing group, and the nitro group, a strong electron-withdrawing group, are expected to significantly impact the electron distribution in the aromatic ring of (4-Chloro-2-nitrophenoxy)acetic acid. This, in turn, affects the molecule's reactivity and its potential to interact with biological targets.

The calculated HOMO and LUMO energies are particularly important as they provide insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO energy gap suggests a higher reactivity. The distribution of these frontier orbitals also indicates the likely sites for electrophilic and nucleophilic attacks.

Table 1: Representative Calculated Electronic Properties of a Substituted Phenoxyacetic Acid Derivative (Note: This data is illustrative and based on typical values for similar compounds, not specifically for this compound)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.2 D |

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding mode of a small molecule ligand to a protein target. Following docking, molecular dynamics (MD) simulations can be used to study the stability of the predicted complex and to observe the dynamic behavior of the system over time.

In the context of this compound, its derivatives have been investigated as potential therapeutic agents. For example, derivatives of this compound have been synthesized and evaluated as inhibitors of enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE). uniba.itresearchgate.net In such studies, molecular docking is employed to understand how these molecules might fit into the active site of the enzyme. The docking poses can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. uniba.itresearchgate.net

MD simulations can further refine the understanding of these interactions by showing how the ligand and protein move and adapt to each other's presence. These simulations can provide a more realistic picture of the binding event and can help to estimate the binding free energy, a measure of the strength of the interaction.

Table 2: Representative Molecular Docking Results for a Phenoxyacetic Acid Derivative with a Protein Target (Note: This data is illustrative and based on typical values for similar compounds, not specifically for this compound)

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.2 |

| Interacting Residues | Tyr121, Trp279, Phe330 |

| Type of Interactions | Hydrogen bond, Pi-Pi stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

In a study involving derivatives of this compound, a QSAR analysis was performed on a series of novel compounds designed as multi-target agents for Alzheimer's disease. uniba.itresearchgate.net The study revealed that the inhibitory potency of these compounds against acetylcholinesterase was influenced by factors such as the length of a spacer in the molecule and the number of polar atoms. uniba.itresearchgate.net The presence of the nitro group on the phenoxy ring was also found to support the anticholinesterase activity, likely due to its electronic effects. uniba.it

A typical QSAR study involves calculating a variety of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates a selection of these descriptors with the observed biological activity. A robust QSAR model can be a valuable tool for medicinal chemists in the lead optimization process.

Table 3: Key Molecular Descriptors Often Used in QSAR Studies of Phenoxyacetic Acid Analogues

| Descriptor | Description |

| LogP | A measure of the molecule's lipophilicity. |

| Molecular Weight | The mass of the molecule. |

| Number of Hydrogen Bond Donors | The number of atoms that can donate a hydrogen bond. |

| Number of Hydrogen Bond Acceptors | The number of atoms that can accept a hydrogen bond. |

| Polar Surface Area | The surface area of the molecule that is polar. |

Future Research Directions and Applications of 4 Chloro 2 Nitrophenoxy Acetic Acid

Development of Advanced Agrochemical Formulations Based on (4-Chloro-2-nitrophenoxy)acetic acid

Future research is poised to move beyond conventional formulations to develop advanced, efficient, and environmentally safer delivery systems for this compound. A primary focus in modern agrochemical research is the creation of controlled-release formulations (CRFs) that optimize the delivery of the active ingredient, enhance efficacy, and minimize environmental contamination. nih.govresearchgate.net

Research into CRFs for similar auxinic herbicides like 2,4-D and MCPA has demonstrated the potential of various carrier materials. researchgate.netresearchgate.net These technologies could be adapted for this compound. For instance, encapsulating the compound in polymer-based microbeads or adsorbing it onto nanocarriers such as organo-montmorillonites could provide a slow and sustained release. nih.govnewcastle.edu.au This approach ensures that the active ingredient is available over a longer period, reducing the need for frequent applications and minimizing runoff into water systems. google.com

Studies have shown that the release behavior of herbicides from these formulations is influenced by environmental factors like pH, temperature, and soil ionic strength. nih.govresearchgate.net Future investigations should focus on tailoring these carrier systems specifically for this compound, optimizing its release kinetics for different soil types and climatic conditions. The goal is to create "smart" formulations that release the active compound in response to specific environmental triggers, thereby maximizing weed control efficacy while protecting non-target organisms and ecosystems. nih.gov

Table 1: Potential Advanced Agrochemical Formulation Technologies for this compound

| Formulation Technology | Carrier Material Example | Primary Research Goal | Potential Benefits |

|---|---|---|---|

| Polymer Encapsulation | Sodium Alginate, Chitosan | Optimize microbead porosity and degradation rate for sustained release. | Reduced leaching, lower application frequency, enhanced soil retention. |

| Nanocarrier Adsorption | Organo-montmorillonite clays | Investigate adsorption-desorption kinetics and binding mechanisms. researchgate.net | Improved bioavailability, protection from premature degradation, targeted delivery. newcastle.edu.au |

| Hydrogel-based Systems | Cross-linked hydrophilic polymers | Develop stimuli-responsive gels that release the active ingredient based on soil moisture. | Water conservation, release synchronized with plant needs, reduced environmental stress. |

Exploration of Novel Biological Activities Beyond Current Agrochemical Scope

The molecular structure of this compound contains pharmacophores that are present in compounds with a wide range of biological activities, suggesting that its potential applications may extend far beyond agriculture. The presence of a substituted aromatic ring and a carboxylic acid functional group is common in many therapeutic agents.

For example, the 2-azetidinone (β-lactam) ring, a core structure in many antibiotics, has been synthesized from precursors with chloro and nitro-aryl motifs. mdpi.com A significant number of 3-chloro monocyclic β-lactams have shown potent antibacterial, anti-inflammatory, and anticonvulsant properties. mdpi.com Future research could explore whether this compound or its derivatives could serve as synthons for novel β-lactams or other heterocyclic compounds with therapeutic potential.

Furthermore, compounds containing a nitro group on a phenyl ring are known to exhibit diverse biological effects, including anti-inflammatory and vasorelaxant activities. mdpi.com The nitro group's position on the aromatic ring can significantly influence these activities. mdpi.com Investigations into the potential anti-inflammatory properties of this compound could involve screening for inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. mdpi.com

Table 2: Potential Novel Biological Activities for Investigation

| Potential Biological Activity | Rationale Based on Structural Analogs | Proposed Research Approach |

|---|---|---|

| Antibacterial | The chloro-aryl structure is a precursor for 3-chloro monocyclic β-lactams, which possess antibacterial properties. mdpi.com | Synthesize derivatives and test their activity against a panel of pathogenic bacteria. |

| Anti-inflammatory | Chalcones and other compounds with nitro-phenyl groups have shown to inhibit inflammatory enzymes like COX and LOX. mdpi.com | Perform in vitro enzyme inhibition assays and cellular anti-inflammatory screens. |

| Antifungal | Many synthetic compounds containing halogenated phenyl rings exhibit antifungal activity. | Screen against common agricultural and human fungal pathogens. |

| Anticancer | Certain pyrazoline-containing thiopyrano[2,3-d]thiazole derivatives synthesized from chloro-phenoxy acetic acid precursors have shown anticancer activity. mdpi.com | Evaluate cytotoxicity against various cancer cell lines in vitro. |

Green Synthesis and Sustainable Production Technologies for this compound

The future production of this compound will likely be guided by the principles of green chemistry, aiming to develop more sustainable and environmentally benign synthesis routes. Conventional synthesis would likely involve the reaction of 4-chloro-2-nitrophenol (B165678) with a chloroacetate (B1199739) ester, a variant of the Williamson ether synthesis, which may use hazardous solvents and produce significant salt waste.

Future research should focus on alternative pathways that improve atom economy and reduce environmental impact. One promising area is the exploration of novel catalytic systems. For example, the synthesis of related phenoxyacetic acids has been achieved in acetic acid and acetic anhydride (B1165640) mediums, which can be recycled. google.com Developing phase-transfer catalysts could enhance reaction rates and allow for the use of greener solvents, such as water or supercritical CO₂, reducing reliance on volatile organic compounds.

Furthermore, evaluating alternative energy sources like microwave irradiation or ultrasound could dramatically reduce reaction times and energy consumption compared to conventional heating. Biocatalysis, using enzymes to perform specific chemical transformations, represents another frontier for sustainable synthesis, potentially offering high selectivity under mild reaction conditions. Recent advances in the sustainable synthesis of acetic acid itself, utilizing CO₂ as a raw material through pathways like methane (B114726) carboxylation or semi-artificial photosynthesis, highlight a broader trend toward decarbonizing chemical production that could eventually be integrated into the synthesis of its derivatives. nih.govdiva-portal.orgcsic.es

Table 3: Comparison of Synthesis Routes for this compound

| Synthesis Approach | Key Features | Potential Advantages | Research Challenges |

|---|---|---|---|

| Conventional Williamson Ether Synthesis | Reaction of 4-chloro-2-nitrophenol with a chloroacetate in the presence of a strong base. | Established and reliable methodology. | Use of harsh reagents, potential for hazardous solvents, salt byproduct formation. |

| Phase-Transfer Catalysis | Utilizes a catalyst to facilitate the reaction between aqueous and organic phases. | Allows for use of greener solvents (e.g., water), milder reaction conditions. | Catalyst selection, separation, and recycling. |

| Microwave-Assisted Synthesis | Uses microwave energy to heat the reaction mixture rapidly and uniformly. | Significant reduction in reaction time, increased yields, lower energy consumption. | Scalability of the process for industrial production. |

| Biocatalytic Synthesis | Employs enzymes to catalyze the ether linkage formation. | High selectivity, mild and safe operating conditions, biodegradable catalysts. | Enzyme discovery, stability, and cost. |

Environmental Remediation Strategies Pertaining to this compound Contamination

Given its potential use as an agrochemical, it is crucial to develop effective strategies for remediating environmental contamination by this compound. Research on the environmental fate and degradation of structurally similar phenoxyacetic acid herbicides provides a strong foundation for this work. prakritimitrango.comfrontiersin.org

Bioremediation, which uses microorganisms to break down pollutants, is a highly promising and cost-effective approach. frontiersin.orgvjs.ac.vn Numerous bacterial and fungal strains have been identified that can degrade herbicides like 2,4-D and MCPA, often using them as a sole carbon source. prakritimitrango.comindianecologicalsociety.comaloki.hu Future research should focus on isolating and engineering microbes capable of degrading this compound. Studies have shown that factors such as pH, temperature, and initial herbicide concentration significantly influence microbial degradation efficiency. prakritimitrango.comindianecologicalsociety.com For example, optimal degradation of phenoxyacetic herbicides by some bacterial strains occurs at a neutral to slightly alkaline pH (7–8) and temperatures between 30°C and 40°C. prakritimitrango.com

In cases of heavy contamination or where bioremediation is slow, advanced oxidation processes (AOPs) could be employed. Ozonation has proven effective in degrading the precursor compound, 4-chloro-2-nitrophenol, in industrial wastewater, with degradation rates exceeding 99% under optimal pH conditions. scholaris.caresearchgate.net Other AOPs, such as UV/H₂O₂ or Fenton processes, could also be investigated for their ability to mineralize this compound into less harmful substances like CO₂, water, and inorganic ions. scholaris.ca Adsorption using materials like metal-organic frameworks (MOFs) has also shown high efficiency in removing similar herbicides from water. nih.gov

Table 4: Microbial Degradation of Structurally Related Phenoxyacetic Herbicides

| Microorganism | Target Herbicide | Degradation Efficiency | Conditions | Reference |

|---|---|---|---|---|

| Escherichia coli LKDA3 | 2,4-D | 100% | 300 mg/L, 5 days, 30°C | indianecologicalsociety.com |

| Escherichia coli LKDA3 | MCPA | ~99% | 300-700 mg/L, 5 days, 30°C | indianecologicalsociety.com |

| Phomopsis sp. E41 | MCPA | 86.89% | 50 mg/L, 7 days, 30°C, pH 6 | aloki.hu |

| Pseudomonas fluorescens HH | 2,4-D | Increased degradation by 38.4% to 47.4% over autochthonous microbes. | Contaminated soil | vjs.ac.vn |

| Engineered Escherichia coli | 2,4-D | Complete degradation | 0.5 mM, within 6 hours | nih.gov |

Q & A

Basic Research Questions

Q. What validated synthetic routes are available for (4-Chloro-2-nitrophenoxy)acetic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A two-step synthesis is common: (1) nitration of 4-chlorophenol to introduce the nitro group at the 2-position, followed by (2) coupling with chloroacetic acid under alkaline conditions. Optimize step 1 using mixed nitric-sulfuric acid at 0–5°C to minimize byproducts. For step 2, maintain pH 9–10 to ensure nucleophilic substitution . Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and confirm purity via melting point analysis and HPLC (C18 column, 0.1% H3PO4/MeOH mobile phase) .

Q. How can researchers reliably characterize this compound using spectroscopic techniques?

- Methodological Answer : Combine NMR (¹H and ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For NMR, the aromatic region (δ 7.5–8.5 ppm) should show distinct splitting patterns from the nitro and chloro substituents. IR should confirm C=O (1700–1720 cm⁻¹) and NO₂ (1520, 1350 cm⁻¹) stretches. HRMS (ESI+) should match the theoretical m/z for C₈H₅ClNO₅ . Cross-validate with NIST reference spectra .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation and skin contact due to potential irritant properties (analogous to 2,4-D derivatives ). Store in a cool, dry place away from oxidizers. For spills, neutralize with sodium bicarbonate and adsorb with inert material .

Advanced Research Questions

Q. How can discrepancies in chromatographic quantification of this compound be resolved?

- Methodological Answer : Discrepancies often arise from matrix effects or column degradation. Validate methods using spike-recovery experiments in relevant matrices (e.g., soil extracts). Employ internal standards (e.g., deuterated analogs ) and cross-check with LC-MS/MS for specificity. Adjust mobile phase pH to ≤3 to suppress ionization and improve peak symmetry .

Q. What mechanistic insights explain the photodegradation pathways of this compound under UV exposure?

- Methodological Answer : The nitro group enhances UV absorption, leading to homolytic cleavage of the C–O bond. Use HPLC-UV and GC-MS to identify degradation products (e.g., 4-chloro-2-nitrophenol). Perform kinetic studies under controlled light intensity (e.g., 254 nm, 15 W/m²) and compare with DFT-calculated bond dissociation energies .

Q. How does the nitro group influence the herbicidal activity of this compound compared to non-nitrated analogs?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies using auxin receptor-binding assays. The nitro group increases electron-withdrawing effects, potentially enhancing receptor affinity. Compare dose-response curves with 2,4-D (CAS 94-75-7 ) in plant bioassays (e.g., Arabidopsis root inhibition). Use molecular docking to predict binding interactions .

Q. What crystallization strategies yield high-quality single crystals of this compound for X-ray diffraction?

- Methodological Answer : Slow evaporation from ethanol/water (7:3 v/v) at 4°C promotes crystal growth. Add a seed crystal after nucleation. Resolve disorder issues by collecting data at 100 K. Compare with structural analogs (e.g., 2-chloro-N-(4-fluorophenyl)acetamide ) to validate packing motifs.

Data Contradiction & Troubleshooting

Q. Why might reported pKa values for this compound vary across studies?

- Methodological Answer : Variations arise from solvent composition (aqueous vs. mixed solvents) and ionic strength. Re-measure using potentiometric titration in 0.1 M KCl at 25°C. Validate with computational pKa prediction tools (e.g., ChemAxon) .

Q. How to address inconsistent bioactivity results in plant models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.